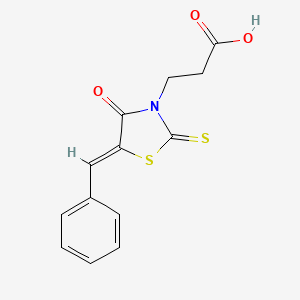

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, also known as BTTP, is a synthetic compound that has been extensively studied for its pharmacological and physiological properties. It belongs to the thiazolidine class of compounds and has been found to exhibit a wide range of biological activities. In

Applications De Recherche Scientifique

Antiviral Applications

Heterocyclic compounds like (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid have been at the forefront of antiviral drug development. Their structural diversity allows for the design of molecules that can interact with viral components, inhibiting their replication. Research has focused on developing derivatives of such compounds to treat viral infections effectively .

Antibacterial Properties

The structural complexity of heterocyclic compounds provides a platform for creating potent antibacterial agents. By modifying the electronic structure and geometry, researchers can develop molecules that target specific bacterial pathways, leading to the synthesis of new antibiotics .

Antitumor Activity

The fight against cancer has benefited from the exploration of heterocyclic compounds. Their ability to bind to various biological targets makes them suitable candidates for antitumor drugs. Studies are ongoing to optimize these compounds for higher efficacy and lower toxicity in cancer treatment .

Drug Discovery for Neglected Tropical Diseases

Neglected tropical diseases, such as Chagas disease, have seen an increase in research for effective treatments. Heterocyclic compounds are being studied for their potential use in creating safer and more effective drugs for long-term treatment, with fewer side effects compared to current medications .

Computational Chemistry for Drug Design

Computational studies using quantum-chemical descriptors have been employed to analyze the stability, physicochemical properties, and chemical reactivity of heterocyclic compounds. This approach aids in the design of novel derivatives with specified biological activities, paving the way for the development of new drugs .

Pharmacological Activity Diversification

The versatility of heterocyclic compounds allows for the diversification of pharmacological activities. By synthesizing new derivatives, researchers can create molecules with desired properties for various therapeutic applications, including analgesic, anti-inflammatory, and more .

Physicochemical Property Optimization

Modifications to the heterocyclic core can lead to compounds with improved physicochemical properties, such as solubility and stability. This optimization is crucial for the development of drugs with better bioavailability and pharmacokinetics .

Chemical Reactivity and Biological Interactions

Understanding the chemical reactivity of heterocyclic compounds helps in predicting their interactions with biological targets. Studies focus on the atomic charges, dipole moments, and Fukui functions to determine the most reactive sites for drug-target interactions .

Propriétés

IUPAC Name |

3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S2/c15-11(16)6-7-14-12(17)10(19-13(14)18)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16)/b10-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSYHFSSOOVWOY-NTMALXAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)benzoic acid](/img/structure/B2915169.png)

![8-[bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2915179.png)

![Silane, (1,1-dimethylethyl)dimethyl[[(3beta,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy]-](/img/structure/B2915188.png)

![N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2915189.png)

![5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2915191.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2915192.png)